

Application Notes and Protocols for RAD52 in Cancer Biology

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Compound of Interest

Compound Name: HZ52

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Introduction

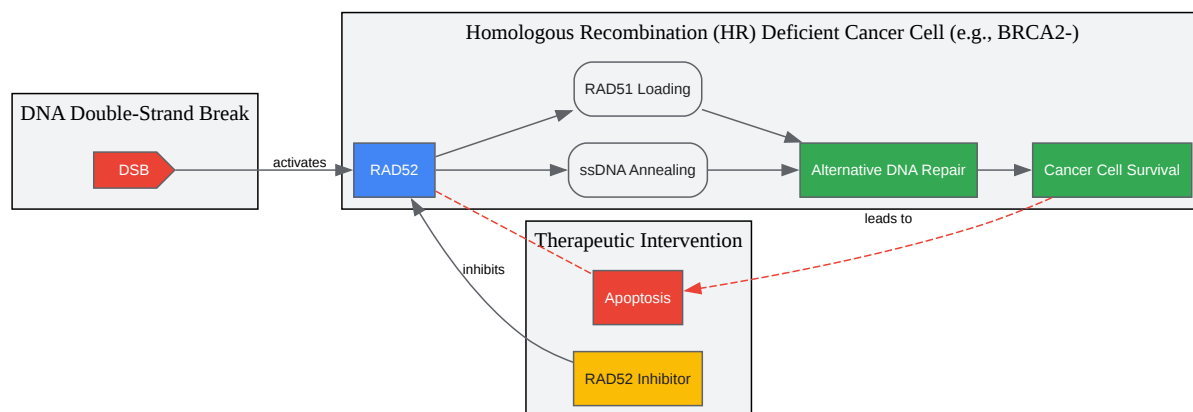
RAD52 is a key protein in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. While considered non-essential in normal cells, RAD52 becomes critical for the survival of cancer cells that have deficiencies in other DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or PALB2. This dependency creates a synthetic lethal relationship, making RAD52 an attractive therapeutic target for a significant portion of breast, ovarian, and other cancers. These application notes provide an overview of RAD52's role in cancer biology, quantitative data on its inhibition, and detailed protocols for key experimental assays.

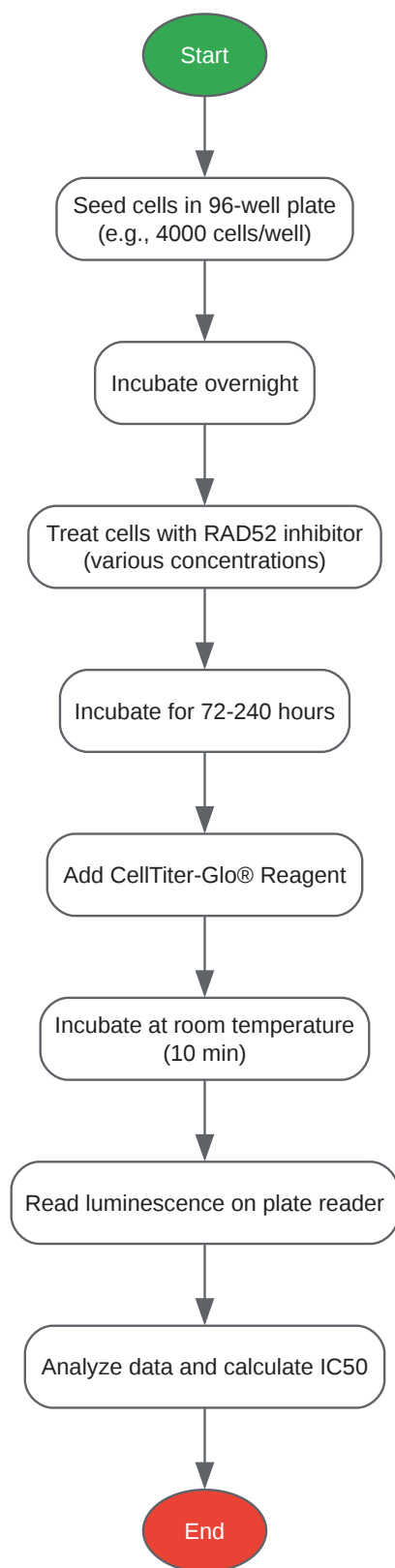
Mechanism of Action and Signaling Pathways

RAD52 functions in multiple DNA repair pathways, including canonical HR, single-strand annealing (SSA), and backup pathways that become crucial in HR-deficient cancer cells. In BRCA-deficient cancers, cells become reliant on RAD52-mediated pathways to repair DNA damage and maintain genomic integrity. Inhibition of RAD52 in these cancer cells leads to the accumulation of lethal DNA damage and subsequent cell death, while having minimal effect on healthy cells.

The primary role of RAD52 in these alternative repair pathways is to facilitate the annealing of single-stranded DNA (ssDNA) and to mediate the loading of the RAD51 recombinase onto

ssDNA, a critical step in homologous recombination. RAD52's function is particularly important at stalled replication forks, where it helps to prevent their collapse and promotes their restart, a process vital for the survival of rapidly proliferating cancer cells.





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